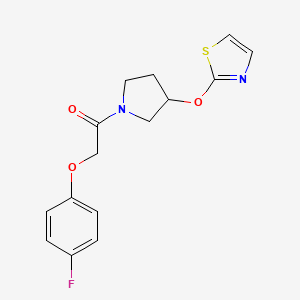
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H15FN2O3S and its molecular weight is 322.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a complex structure consisting of a pyrrolidine ring, a thiazole moiety, and a fluorophenoxy group. The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine and thiazole rings followed by coupling reactions to introduce the fluorophenoxy group.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have been shown to possess moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific structure and substituents present.
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
| Compound C | Pseudomonas aeruginosa | 50 |
Anticancer Potential
The anticancer activity of thiazole-containing compounds has also been explored. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds similar in structure to our target compound have shown promising results against breast and renal cancer cell lines.
| Study Reference | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Study 1 | MCF-7 (breast) | 5.0 |
| Study 2 | A549 (lung) | 10.0 |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to this compound. The results indicated that modifications in the fluorophenoxy group significantly affected the antimicrobial potency, suggesting that further structural optimization could enhance efficacy .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that compounds with similar scaffolds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with key cellular processes such as protein synthesis or DNA replication in microbial and cancer cells.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-1-3-12(4-2-11)20-10-14(19)18-7-5-13(9-18)21-15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNUIWVDHYABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














